molecular formula C24H21NO6S B492024 Benzyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate CAS No. 442553-87-9

Benzyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B492024
CAS No.: 442553-87-9
M. Wt: 451.5g/mol
InChI Key: GMKDROHSKJFXHX-UHFFFAOYSA-N
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Description

Benzyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class of chemicals. Benzofuran derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of Benzyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion .

Chemical Reactions Analysis

Benzyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of Benzyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets in biological systems. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzofuran core can interact with cellular receptors, modulating various signaling pathways. These interactions contribute to the compound’s biological effects, such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar compounds to Benzyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate include other benzofuran derivatives like:

Properties

IUPAC Name

benzyl 5-[(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO6S/c1-16-23(24(26)30-15-17-6-4-3-5-7-17)21-14-18(8-13-22(21)31-16)25-32(27,28)20-11-9-19(29-2)10-12-20/h3-14,25H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKDROHSKJFXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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